molecular formula C11H15NO3 B8745314 4-Methoxy-2-propoxybenzamide CAS No. 127979-79-7

4-Methoxy-2-propoxybenzamide

Cat. No.: B8745314
CAS No.: 127979-79-7
M. Wt: 209.24 g/mol
InChI Key: VAHBMCJJIPMYGL-UHFFFAOYSA-N
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Description

4-Methoxy-2-propoxybenzamide is a substituted benzamide derivative characterized by a methoxy group (-OCH₃) at the 4-position and a propoxy group (-OCH₂CH₂CH₃) at the 2-position of the benzene ring. These groups influence solubility, hydrogen-bonding capacity, and steric effects, which are critical for pharmacological or material science applications .

Properties

CAS No.

127979-79-7

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-methoxy-2-propoxybenzamide

InChI

InChI=1S/C11H15NO3/c1-3-6-15-10-7-8(14-2)4-5-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3,(H2,12,13)

InChI Key

VAHBMCJJIPMYGL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)OC)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Key benzamide derivatives and their substituent effects are compared below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Methoxy-2-propoxybenzamide 4-OCH₃, 2-OCH₂CH₂CH₃ Not explicitly provided Hypothesized enhanced lipophilicity due to propoxy group
4-Methoxybenzamide 4-OCH₃ C₈H₉NO₂ 151.17 MP: 164–167°C; soluble in alcohol
4-Bromo-N-(4-methoxy-2-nitro-phenyl)-benzamide (4MNB) 4-Br, 4′-OCH₃, 2′-NO₂ C₁₄H₁₁BrN₂O₄ 351.15 Crystallographic studies; two molecules per asymmetric unit
2-(4-Methoxybenzenethio)propanamide 4-OCH₃, thioamide (-C(=S)-NH₂) C₁₀H₁₃NO₂S 211.28 Precursor for α-thioamides; synthesized via Na/EtOH reaction
4-Methoxythiobenzamide 4-OCH₃, thiocarbonyl (-C(=S)-) C₈H₉NOS 167.23 High-purity research reagent

Crystallographic and Hydrogen-Bonding Features

  • 4MNB (): Exhibits two molecules per asymmetric unit with intramolecular hydrogen bonds (N–H⋯O). The nitro and bromo groups contribute to planar molecular packing .
  • 4-[2-(3,4-Dimethoxyphenethylamino)-propoxy]-2-methoxybenzamide (): Forms dimers via N–H⋯O hydrogen bonds (R₂²(8) motif) and extended chains through weak N–H⋯N interactions. The propoxy group facilitates steric accommodation in the crystal lattice .

Functional Group Impact on Properties

  • Methoxy Group : Enhances electron density on the aromatic ring, improving solubility in polar solvents (e.g., 4-Methoxybenzamide , ) .
  • Thiocarbonyl Group : Reduces hydrogen-bonding capacity but increases electrophilicity, as seen in 4-Methoxythiobenzamide () .

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